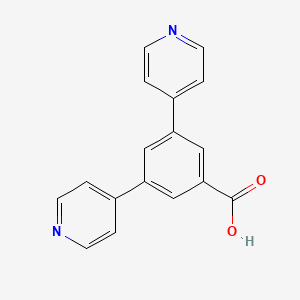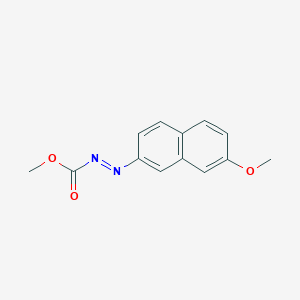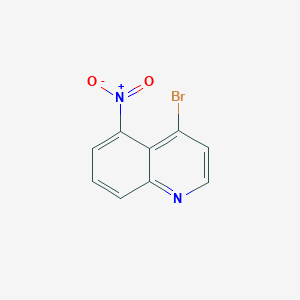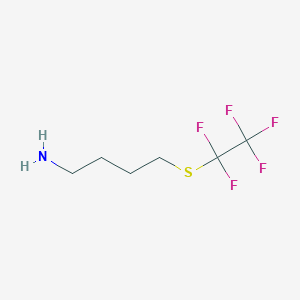
4-Pentafluoroethylsulfanyl-butylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pentafluoroethylsulfanyl-butylamine is a chemical compound with the molecular formula C6H10F5NS It is characterized by the presence of a pentafluoroethylsulfanyl group attached to a butylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentafluoroethylsulfanyl-butylamine typically involves the reaction of 4-bromobutylamine with pentafluoroethanethiol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Pentafluoroethylsulfanyl-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and others.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Substituted amines with different functional groups.
Scientific Research Applications
4-Pentafluoroethylsulfanyl-butylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound. Its interactions with biological molecules are of interest for drug discovery and development.
Medicine: Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of 4-Pentafluoroethylsulfanyl-butylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pentafluoroethylsulfanyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
4-Phenylbutylamine: Similar in structure but with a phenyl group instead of a pentafluoroethylsulfanyl group.
4-Methylbutylamine: Contains a methyl group instead of a pentafluoroethylsulfanyl group.
4-Chlorobutylamine: Features a chlorine atom instead of a pentafluoroethylsulfanyl group.
Uniqueness: 4-Pentafluoroethylsulfanyl-butylamine is unique due to the presence of the pentafluoroethylsulfanyl group, which imparts distinct chemical and physical properties. This fluorinated group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications that other similar compounds may not be suitable for.
Properties
Molecular Formula |
C6H10F5NS |
|---|---|
Molecular Weight |
223.21 g/mol |
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C6H10F5NS/c7-5(8,9)6(10,11)13-4-2-1-3-12/h1-4,12H2 |
InChI Key |
ZZYAPHCJOKIDJO-UHFFFAOYSA-N |
Canonical SMILES |
C(CCSC(C(F)(F)F)(F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
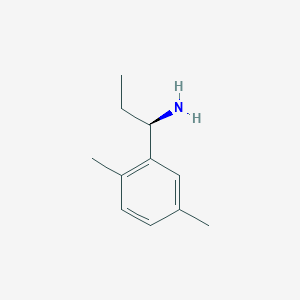
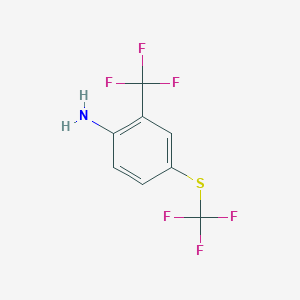
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)
![[(4-ethoxyphenyl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760230.png)
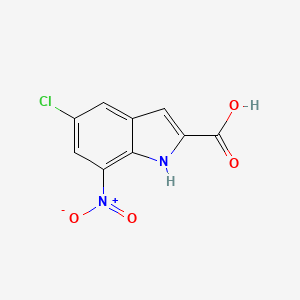
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760240.png)
